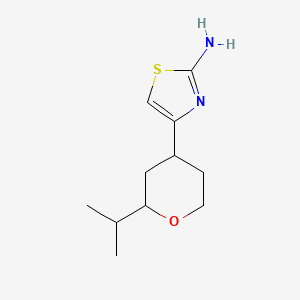

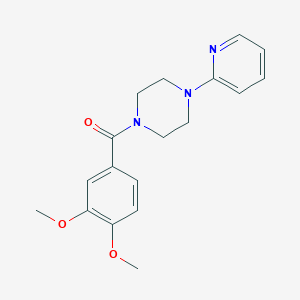

![molecular formula C17H14FN3O3S B5593261 4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5593261.png)

4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound belongs to a class of organic compounds known as benzenesulfonamides. These compounds are characterized by a benzene ring bonded to a sulfonamide group (-SO2NH2). The specific structure of the compound indicates the presence of a fluorine atom and a pyridazinyl group, suggesting its potential relevance in various chemical and biochemical applications.

Synthesis Analysis

The synthesis of compounds related to the compound of interest involves complex organic reactions. For example, the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide showcases the typical approach to crafting benzenesulfonamide derivatives, involving the formation of π–π interactions and hydrogen-bonding interactions leading to a three-dimensional network (Mohamed-Ezzat et al., 2023).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often characterized by their crystalline form, exhibiting interactions such as π–π stacking and hydrogen bonding. This is evident in compounds like 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, where the supramolecular architecture is formed through specific intermolecular interactions (Rodrigues et al., 2015).

Chemical Reactions and Properties

Benzenesulfonamides participate in various chemical reactions, reflecting their chemical properties. For instance, the electrochemical synthesis of cobalt complexes with benzenesulfonamide derivatives highlights the reactivity of these compounds under specific conditions, leading to the formation of complexes with potential application in catalysis and material science (Durán et al., 2002).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, including melting points, solubility, and crystalline structure, are crucial for their application in various fields. The detailed crystal structure analysis provides insights into the compound's stability and interactions, which are essential for designing compounds with desired physical properties.

Chemical Properties Analysis

The chemical properties of benzenesulfonamides, such as acidity, basicity, and reactivity towards various reagents, are influenced by their molecular structure. Studies on derivatives like N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide highlight the role of specific functional groups in determining the reactivity and potential applications of these compounds (Yasui et al., 2011).

科学的研究の応用

Selective COX-2 Inhibition

Research has shown that derivatives of benzenesulfonamide, particularly those with a fluorine atom, have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) selectively. This property makes them potential candidates for treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain. One study highlighted the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives and identified a potent, highly selective, and orally active COX-2 inhibitor currently in phase II clinical trials for these conditions (Hiromasa Hashimoto et al., 2002).

Carbonic Anhydrase Inhibition

Another significant application involves the inhibition of carbonic anhydrase isoenzymes. Synthesis and evaluation of 4-(2-substituted hydrazinyl)benzenesulfonamides have shown potent inhibitory effects on human carbonic anhydrase I and II, indicating potential therapeutic applications in conditions where carbonic anhydrase activity needs to be modulated (H. Gul et al., 2016).

Synthesis of Biologically Active Compounds

Further research includes the synthesis of new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, which have been tested for their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. These compounds, especially those with 3,4,5-trimethoxy and 4-hydroxy derivatives, showed interesting cytotoxic activities and strong inhibition of human cytosolic isoforms hCA I and II, demonstrating their potential in anti-tumor activity studies (H. Gul et al., 2016).

Antimicrobial and Anticancer Activities

Additionally, the synthesis and biological evaluation of various benzenesulfonamide derivatives have been explored for antimicrobial, anticancer, and antiviral activities. These studies have resulted in identifying compounds with significant activities, offering a foundation for further drug development efforts in these areas (Mahesh Kumar et al., 2012; 2014).

特性

IUPAC Name |

4-fluoro-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O3S/c1-12-2-11-17(20-19-12)24-15-7-5-14(6-8-15)21-25(22,23)16-9-3-13(18)4-10-16/h2-11,21H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJYQUXPZGIKOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

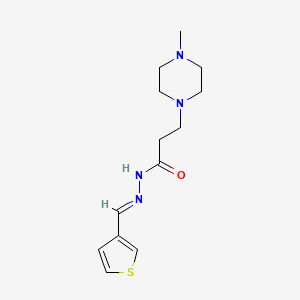

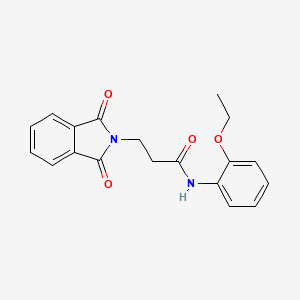

![N-(4-acetylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5593179.png)

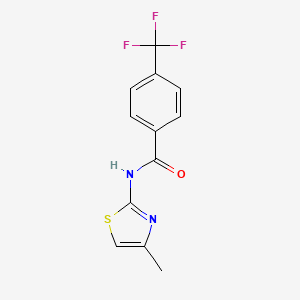

![3-(5-ethyl-2-thienyl)-5-methylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B5593185.png)

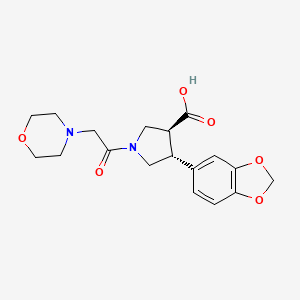

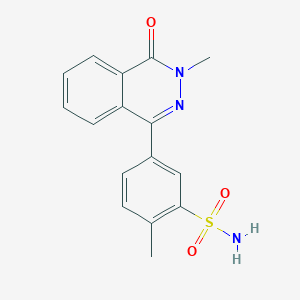

![N-[(3S*,4R*)-1-(4-biphenylylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5593204.png)

![1-cyclohexyl-4-[(3-isopropyl-5-isoxazolyl)carbonyl]piperazine](/img/structure/B5593251.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-fluorobenzohydrazide](/img/structure/B5593277.png)

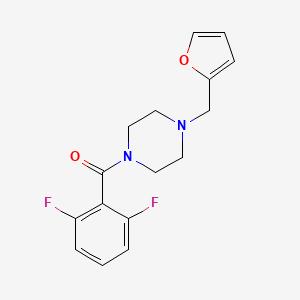

![4-[4-(diphenylacetyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5593284.png)